Intramolecular Hydrogen-Bond Capacity: 2-OH vs. 3-OH Conformational Lock
The target compound possesses a 2-hydroxyl group ortho to the sulfonamide aniline nitrogen, enabling formation of a six-membered intramolecular hydrogen bond (O–H···O=S or O–H···N–H). This conformational restraint is structurally precluded in the 3-hydroxy regioisomer, N-(4-(dimethylamino)-3-hydroxyphenyl)methanesulfonamide, where the hydroxyl is meta to the sulfonamide attachment point [1]. The resulting difference in the population of solution conformers alters the presentation of the methanesulfonamide pharmacophore and the solvent-accessible surface area of key hydrogen-bond donors .
| Evidence Dimension | Intramolecular hydrogen-bond capacity (6-membered ring formation) |
|---|---|
| Target Compound Data | 2-OH group is ortho to sulfonamide N–H; capable of forming a stable 6-membered intramolecular H-bond (predicted based on geometry) |
| Comparator Or Baseline | N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide: 3-OH group is meta to sulfonamide N–H; intramolecular H-bond not geometrically feasible |
| Quantified Difference | Qualitative structural difference: presence vs. absence of intramolecular H-bond capacity; no direct experimental ΔG for H-bond measured for this pair |
| Conditions | Structural / computational inference; applicable in solution (DMSO, aqueous buffer) and in silico docking poses |
Why This Matters
Intramolecular hydrogen bonding modulates effective lipophilicity (logD), passive membrane permeability, and target-binding pose—key parameters that cannot be matched by regioisomeric substitution, directly impacting assay reproducibility and SAR interpretation.
- [1] PubChem CID 72222458. 2D Structure and SMILES: CN(C)C1=CC(=C(C=C1)NS(=O)(=O)C)O. National Center for Biotechnology Information. View Source
